molecular formula C17H16N2O2S2 B5614210 2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide

2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide

Cat. No.: B5614210
M. Wt: 344.5 g/mol
InChI Key: RSBUUJBZHPSVCP-UHFFFAOYSA-N
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Description

2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide is an organic compound with the molecular formula C16H14N2O2S. This compound is characterized by the presence of a benzothiazole ring, a methoxy group, and a methylsulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through the reaction of a thiol with a methylating agent like dimethyl sulfate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-(methylsulfanyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and methylsulfanyl groups may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(ethylsulfanyl)benzamide

Uniqueness

2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and potential biological activities. This compound’s specific combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-10-4-7-13-15(8-10)23-17(18-13)19-16(20)12-6-5-11(22-3)9-14(12)21-2/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBUUJBZHPSVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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